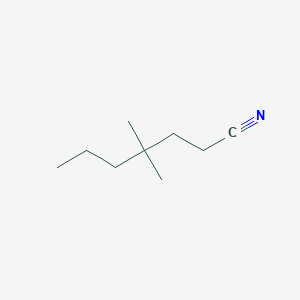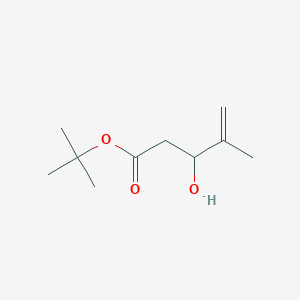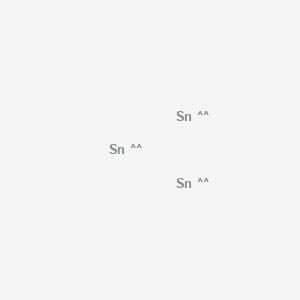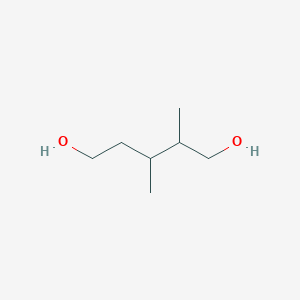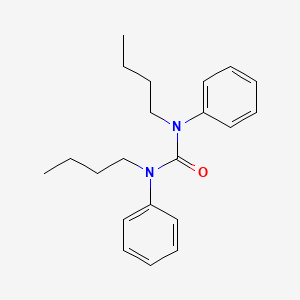
N,N'-Dibutyl-N,N'-diphenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dibutyl-N,N’-diphenylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two butyl groups and two phenyl groups attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutyl-N,N’-diphenylurea can be achieved through the reaction of dibutylamine with diphenylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods: Industrial production of N,N’-Dibutyl-N,N’-diphenylurea involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: N,N’-Dibutyl-N,N’-diphenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The phenyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
科学研究应用
Chemistry: N,N’-Dibutyl-N,N’-diphenylurea is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various urea derivatives and other nitrogen-containing compounds.
Biology: In biological research, this compound is used to study the effects of urea derivatives on cellular processes. It can act as an inhibitor or activator of specific enzymes, providing insights into enzyme function and regulation.
Medicine: N,N’-Dibutyl-N,N’-diphenylurea has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its ability to interact with biological targets such as receptors and enzymes.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a stabilizer and additive in polymer formulations.
作用机制
The mechanism of action of N,N’-Dibutyl-N,N’-diphenylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its application.
相似化合物的比较
N,N’-Diphenylurea: Similar to N,N’-Dibutyl-N,N’-diphenylurea but lacks the butyl groups. It is used in similar applications but may have different chemical properties.
N,N’-Dibutylurea: Lacks the phenyl groups and is used in different contexts, such as in the production of rubber and plastics.
N,N’-Diethyl-N,N’-diphenylurea: Contains ethyl groups instead of butyl groups, leading to variations in its chemical behavior and applications.
Uniqueness: N,N’-Dibutyl-N,N’-diphenylurea is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties. This combination allows for specific interactions with molecular targets and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
85209-46-7 |
|---|---|
分子式 |
C21H28N2O |
分子量 |
324.5 g/mol |
IUPAC 名称 |
1,3-dibutyl-1,3-diphenylurea |
InChI |
InChI=1S/C21H28N2O/c1-3-5-17-22(19-13-9-7-10-14-19)21(24)23(18-6-4-2)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
InChI 键 |
QHSSRYJYHCZJQU-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=CC=CC=C1)C(=O)N(CCCC)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)
![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)


![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)
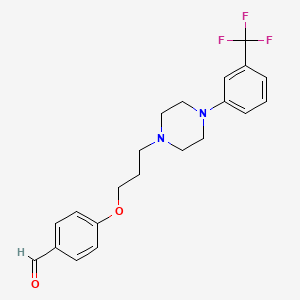



![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
